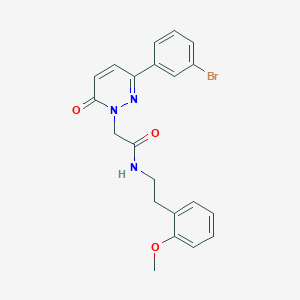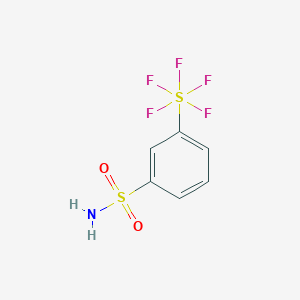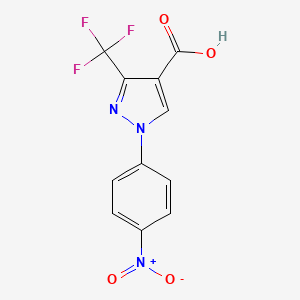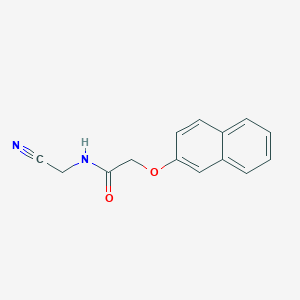
N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide, also known as compound 14, is a chemical compound that has been synthesized for its potential use as a therapeutic agent. This compound has been studied extensively in the field of medicinal chemistry due to its ability to interact with biological targets and exhibit pharmacological effects. In
Mécanisme D'action
The mechanism of action of N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide 14 is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, as well as modulate the activity of neurotransmitter receptors in the brain.
Biochemical and Physiological Effects:
Compound 14 has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate neurotransmitter activity in the brain. In addition, it has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide 14 in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide. In addition, its ability to interact with multiple biological targets makes it a versatile tool for studying various disease pathways. However, one limitation of using N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide 14 is its potential toxicity, which may require careful handling and monitoring in lab experiments.
Orientations Futures
There are several future directions for research on N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide 14. One area of interest is its potential use in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. In addition, further studies are needed to fully understand the mechanism of action of N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide 14 and its potential use in treating neurological disorders. Finally, the development of more selective analogs of N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide 14 may lead to the discovery of more potent and specific therapeutic agents.
Méthodes De Synthèse
Compound 14 can be synthesized through a multi-step process involving the reaction of 2-naphthol with chloroacetyl chloride to form 2-(chloroacetyl)naphthalene-1-ol. This intermediate is then reacted with potassium cyanide to form N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide. The synthesis of this N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide has been reported in several research articles, and the purity and yield of the final product can be optimized through various reaction conditions.
Applications De Recherche Scientifique
Compound 14 has been studied for its potential use in treating a variety of diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-proliferative effects on cancer cells, as well as anti-inflammatory properties. In addition, N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide 14 has been found to modulate the activity of certain neurotransmitter receptors, suggesting its potential use in treating neurological disorders.
Propriétés
IUPAC Name |
N-(cyanomethyl)-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-7-8-16-14(17)10-18-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOVPHFISZPZKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(4-Propylpiperazin-1-yl)propyl]amine trihydrochloride](/img/structure/B2972563.png)
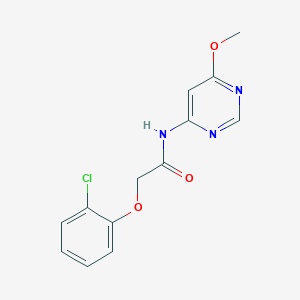
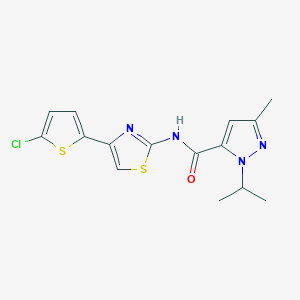
![2-[4,5-Dimethoxy-2-[(4-methoxyphenyl)sulfamoyl]phenyl]acetic acid](/img/structure/B2972568.png)
![[2-[2-(3,4-Diethoxyphenyl)ethylamino]-2-oxoethyl] 4-ethylbenzoate](/img/structure/B2972569.png)
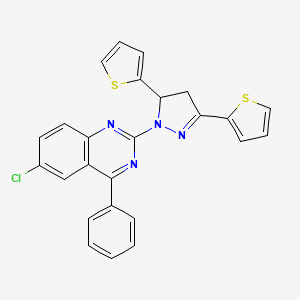
![2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2972574.png)
![3,3-Spiro-2-[5,5-dimethylcyclohexane-1,3-dionyl]-5-(3-trifluoromethylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-(3H,5H)-dione](/img/structure/B2972575.png)
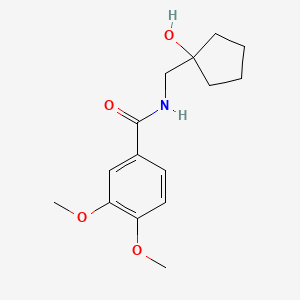
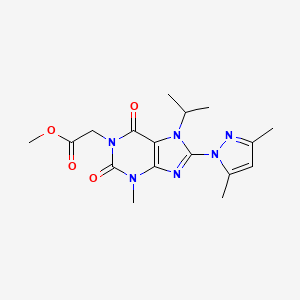
![N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2972581.png)
